molecular formula C6H18N4 B7770946 Tris(2-aminoethyl)amine CAS No. 14350-52-8

Tris(2-aminoethyl)amine

Cat. No. B7770946
CAS RN: 14350-52-8
M. Wt: 146.23 g/mol
InChI Key: MBYLVOKEDDQJDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05877220

Procedure details

Approximately 140 mg of Pearlman's catalyst was added to a solution of compound 3-1 (1.2 mmol) in ethyl acetate (50 mL). The reaction mixture was placed under 50 psi of hydrogen for 1.5 hours. The catalyst was removed by filtration through Celite, and the solvent was removed. A solution of the debenzoylated, lipidic amino acid (1.2 mmol) and tris(2-aminoethyl)amine (0.31 mmol) was prepared in dichloromethane (12 mL). N-Hydroxybenzotriazole (1 mmol) and dicyclohexylcarbodiimide (1 mmol) were added in succession, and the reaction proceeded at room temperature for 24 hours. Dichloromethane was added, and the organic solution was washed with saturated sodium bicarbonate and brine, and dried with anhydrous magnesium sulfate. The product was purified by chromatography on silica gel (5% methanol in dichloromethane) producing 326 mg (45% yield). 1H NMR (300 MHz, CDCl3, TMS=0) d 6.98 (bs, 3H), 5.67 (bd, 3H) 4.50 (m, 3H), 3.60-3.00 (m, 20H), 2.62 (bs, 6H), 2.29 (m, 6H), 2.00-1.40 (m, 22H), 1.42 (s, 18H), 1.25 (bs,190H), 0.88 (t, 18H, J=6.9).
Quantity
12 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1 mmol
Type
reactant
Reaction Step Three
Quantity
1 mmol
Type
reactant
Reaction Step Three
Quantity
1.2 mmol
Type
reactant
Reaction Step Four
Quantity
140 mg
Type
catalyst
Reaction Step Four
Quantity
50 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
N[C@H](C(O)=O)C[CH2:4][C:5](=O)[NH2:6].[H][H].O[N:14]1[C:18]2C=CC=C[C:17]=2[N:16]=N1.[CH:23]1([N:29]=C=NC2CCCCC2)CCCC[CH2:24]1>[OH-].[OH-].[Pd+2].C(OCC)(=O)C.ClCCl>[NH2:29][CH2:23][CH2:24][N:16]([CH2:4][CH2:5][NH2:6])[CH2:17][CH2:18][NH2:14] |f:4.5.6|

Inputs

Step One
Name
Quantity
12 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
Quantity
1 mmol
Type
reactant
Smiles
ON1N=NC2=C1C=CC=C2
Name
Quantity
1 mmol
Type
reactant
Smiles
C1(CCCCC1)N=C=NC1CCCCC1
Step Four
Name
Quantity
1.2 mmol
Type
reactant
Smiles
N[C@@H](CCC(N)=O)C(=O)O
Name
Quantity
140 mg
Type
catalyst
Smiles
[OH-].[OH-].[Pd+2]
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)(=O)OCC
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The catalyst was removed by filtration through Celite
CUSTOM
Type
CUSTOM
Details
the solvent was removed
WASH
Type
WASH
Details
the organic solution was washed with saturated sodium bicarbonate and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
The product was purified by chromatography on silica gel (5% methanol in dichloromethane)
CUSTOM
Type
CUSTOM
Details
producing 326 mg (45% yield)

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: AMOUNT 1.2 mmol
Name
Type
product
Smiles
NCCN(CCN)CCN
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.31 mmol
YIELD: PERCENTYIELD 45%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05877220

Procedure details

Approximately 140 mg of Pearlman's catalyst was added to a solution of compound 3-1 (1.2 mmol) in ethyl acetate (50 mL). The reaction mixture was placed under 50 psi of hydrogen for 1.5 hours. The catalyst was removed by filtration through Celite, and the solvent was removed. A solution of the debenzoylated, lipidic amino acid (1.2 mmol) and tris(2-aminoethyl)amine (0.31 mmol) was prepared in dichloromethane (12 mL). N-Hydroxybenzotriazole (1 mmol) and dicyclohexylcarbodiimide (1 mmol) were added in succession, and the reaction proceeded at room temperature for 24 hours. Dichloromethane was added, and the organic solution was washed with saturated sodium bicarbonate and brine, and dried with anhydrous magnesium sulfate. The product was purified by chromatography on silica gel (5% methanol in dichloromethane) producing 326 mg (45% yield). 1H NMR (300 MHz, CDCl3, TMS=0) d 6.98 (bs, 3H), 5.67 (bd, 3H) 4.50 (m, 3H), 3.60-3.00 (m, 20H), 2.62 (bs, 6H), 2.29 (m, 6H), 2.00-1.40 (m, 22H), 1.42 (s, 18H), 1.25 (bs,190H), 0.88 (t, 18H, J=6.9).
Quantity
12 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1 mmol
Type
reactant
Reaction Step Three
Quantity
1 mmol
Type
reactant
Reaction Step Three
Quantity
1.2 mmol
Type
reactant
Reaction Step Four
Quantity
140 mg
Type
catalyst
Reaction Step Four
Quantity
50 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
N[C@H](C(O)=O)C[CH2:4][C:5](=O)[NH2:6].[H][H].O[N:14]1[C:18]2C=CC=C[C:17]=2[N:16]=N1.[CH:23]1([N:29]=C=NC2CCCCC2)CCCC[CH2:24]1>[OH-].[OH-].[Pd+2].C(OCC)(=O)C.ClCCl>[NH2:29][CH2:23][CH2:24][N:16]([CH2:4][CH2:5][NH2:6])[CH2:17][CH2:18][NH2:14] |f:4.5.6|

Inputs

Step One
Name
Quantity
12 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
Quantity
1 mmol
Type
reactant
Smiles
ON1N=NC2=C1C=CC=C2
Name
Quantity
1 mmol
Type
reactant
Smiles
C1(CCCCC1)N=C=NC1CCCCC1
Step Four
Name
Quantity
1.2 mmol
Type
reactant
Smiles
N[C@@H](CCC(N)=O)C(=O)O
Name
Quantity
140 mg
Type
catalyst
Smiles
[OH-].[OH-].[Pd+2]
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)(=O)OCC
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The catalyst was removed by filtration through Celite
CUSTOM
Type
CUSTOM
Details
the solvent was removed
WASH
Type
WASH
Details
the organic solution was washed with saturated sodium bicarbonate and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
The product was purified by chromatography on silica gel (5% methanol in dichloromethane)
CUSTOM
Type
CUSTOM
Details
producing 326 mg (45% yield)

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: AMOUNT 1.2 mmol
Name
Type
product
Smiles
NCCN(CCN)CCN
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.31 mmol
YIELD: PERCENTYIELD 45%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.